Cauloside D

Übersicht

Beschreibung

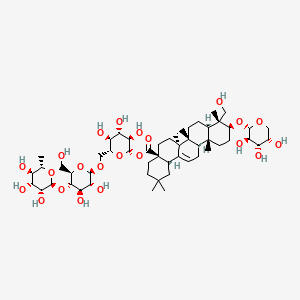

Cauloside D ist ein Triterpenglykosid, das aus der Pflanze Caulophyllum robustum Maxim isoliert wurde. Diese Verbindung ist bekannt für ihre entzündungshemmenden Eigenschaften, die sie durch Hemmung der Expression von induzierbarer Stickstoffmonoxid-Synthase und proinflammatorischen Zytokinen entfaltet .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

This compound wird typischerweise aus natürlichen Quellen isoliert, anstatt chemisch synthetisiert zu werden. Der Isolationsprozess beinhaltet die Extraktion der Verbindung aus den Wurzeln oder Rhizomen von Caulophyllum robustum Maxim unter Verwendung von Lösungsmitteln wie Methanol oder Ethanol. Der Extrakt wird dann verschiedenen chromatographischen Techniken, einschließlich Säulenchromatographie und Hochleistungsflüssigkeitschromatographie, unterzogen, um this compound zu reinigen .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Extraktions- und Reinigungsmethoden wie oben beschrieben. Die großtechnische Extraktion beinhaltet die Verwendung größerer Mengen an Lösungsmitteln und umfangreichere Chromatographiesäulen, um das erhöhte Volumen an Pflanzenmaterial zu bewältigen. Die gereinigte Verbindung wird dann getrocknet und unter geeigneten Bedingungen gelagert, um ihre Stabilität zu erhalten .

Wissenschaftliche Forschungsanwendungen

Cauloside D hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Referenzverbindung in der Untersuchung von Triterpenglykosiden und ihren chemischen Eigenschaften verwendet.

Biologie: Untersucht für seine Rolle bei der Modulation von Entzündungsreaktionen und sein Potenzial als entzündungshemmendes Mittel.

Medizin: Erforscht für sein therapeutisches Potenzial bei der Behandlung von entzündlichen Erkrankungen wie rheumatoider Arthritis.

Industrie: Wird bei der Entwicklung von Naturstoff-basierten Pharmazeutika und Nahrungsergänzungsmitteln eingesetzt

Wirkmechanismus

This compound entfaltet seine entzündungshemmenden Wirkungen durch Hemmung der Expression von induzierbarer Stickstoffmonoxid-Synthase und proinflammatorischen Zytokinen. Diese Hemmung reduziert die Produktion von Stickstoffmonoxid und anderen Entzündungsmediatoren und lindert so die Entzündung. Die beteiligten molekularen Ziele umfassen verschiedene Signalwege, die die Expression dieser Entzündungsmediatoren regulieren .

Wirkmechanismus

Target of Action

The primary target of Cauloside D is iNOS (inducible Nitric Oxide Synthase) . iNOS is an enzyme that produces nitric oxide, a molecule involved in inflammation and immune responses.

Mode of Action

This compound interacts with its target, iNOS, by inhibiting its expression . This inhibition results in a decrease in the production of nitric oxide, thereby reducing inflammation.

Biochemical Pathways

It is known that the compound’s anti-inflammatory effects are achieved through the inhibition of inos and proinflammatory cytokines . These cytokines are signaling molecules that promote inflammation, so their inhibition helps to reduce inflammatory responses.

Result of Action

The inhibition of iNOS and proinflammatory cytokines by this compound leads to a reduction in inflammation . This can have various molecular and cellular effects, depending on the specific context of the inflammation. For example, it could lead to a decrease in swelling and pain in the case of inflammatory diseases.

Biochemische Analyse

Biochemical Properties

Unii-4N5Z068gaz plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with hederagenin, which is part of its aglycone structure . The nature of these interactions involves the formation of complexes that can influence the activity of enzymes and proteins, potentially leading to various biochemical effects.

Cellular Effects

Unii-4N5Z068gaz has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the expression of genes involved in inflammatory responses and apoptosis, thereby impacting cell survival and function . Additionally, Unii-4N5Z068gaz may affect cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels.

Molecular Mechanism

The molecular mechanism of Unii-4N5Z068gaz involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, Unii-4N5Z068gaz can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events that result in altered gene expression . Additionally, it may inhibit or activate enzymes involved in metabolic pathways, thereby influencing cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Unii-4N5Z068gaz can change over time. Studies have shown that the stability and degradation of Unii-4N5Z068gaz can impact its long-term effects on cellular function. For instance, prolonged exposure to Unii-4N5Z068gaz may lead to changes in cell viability and function due to its degradation products . Additionally, the temporal effects of Unii-4N5Z068gaz can vary depending on the experimental conditions, such as temperature and pH.

Dosage Effects in Animal Models

The effects of Unii-4N5Z068gaz vary with different dosages in animal models. At lower doses, Unii-4N5Z068gaz may exhibit beneficial effects, such as anti-inflammatory and anti-apoptotic properties. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.

Metabolic Pathways

Unii-4N5Z068gaz is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, Unii-4N5Z068gaz can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s bioavailability and efficacy, as well as its potential side effects.

Transport and Distribution

The transport and distribution of Unii-4N5Z068gaz within cells and tissues involve specific transporters and binding proteins. Unii-4N5Z068gaz can be transported across cell membranes by active transport mechanisms, and it may bind to plasma proteins, affecting its distribution and accumulation in different tissues . The localization of Unii-4N5Z068gaz within cells can also influence its activity and function.

Subcellular Localization

Unii-4N5Z068gaz exhibits specific subcellular localization, which can affect its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, Unii-4N5Z068gaz may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Cauloside D is typically isolated from natural sources rather than synthesized chemically. The isolation process involves extracting the compound from the roots or rhizomes of Caulophyllum robustum Maxim using solvents such as methanol or ethanol. The extract is then subjected to various chromatographic techniques, including column chromatography and high-performance liquid chromatography, to purify this compound .

Industrial Production Methods

Industrial production of this compound follows similar extraction and purification methods as described above. The large-scale extraction involves using larger quantities of solvents and more extensive chromatographic columns to handle the increased volume of plant material. The purified compound is then dried and stored under appropriate conditions to maintain its stability .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Cauloside D unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die glycosidischen Bindungen in this compound modifizieren.

Substitution: Substitutionsreaktionen können an den Hydroxylgruppen auftreten, die in der Verbindung vorhanden sind.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Substitutionsreaktionen beinhalten häufig Reagenzien wie Essigsäureanhydrid und Schwefelsäure.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene oxidierte, reduzierte und substituierte Derivate von this compound, die unterschiedliche biologische Aktivitäten und Eigenschaften haben können .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Cauloside A

- Cauloside B

- Cauloside C

- Cauloside G

- Leonticin D

Einzigartigkeit

Cauloside D ist unter diesen Verbindungen aufgrund seiner spezifischen glycosidischen Struktur und seiner starken entzündungshemmenden Aktivität einzigartig. Während andere Cauloside auch entzündungshemmende Eigenschaften aufweisen, hat sich gezeigt, dass this compound besonders effektiv bei der Hemmung der Expression von induzierbarer Stickstoffmonoxid-Synthase und proinflammatorischen Zytokinen ist .

Eigenschaften

IUPAC Name |

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bR)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H86O22/c1-23-32(57)35(60)39(64)45(70-23)74-42-27(19-54)71-43(41(66)37(42)62)69-21-28-34(59)36(61)40(65)46(72-28)75-47(67)53-16-14-48(2,3)18-25(53)24-8-9-30-49(4)12-11-31(73-44-38(63)33(58)26(56)20-68-44)50(5,22-55)29(49)10-13-52(30,7)51(24,6)15-17-53/h8,23,25-46,54-66H,9-22H2,1-7H3/t23-,25+,26-,27+,28+,29+,30+,31-,32-,33-,34+,35+,36-,37+,38+,39+,40+,41+,42+,43+,44-,45-,46-,49-,50-,51+,52+,53-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEHILKCNLIKLEV-QPMMERAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)O)O)O)C)(C)C)O)O)O)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H]([C@@]8(C)CO)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O)C)C)[C@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H86O22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50155276 | |

| Record name | Cauloside D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50155276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1075.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12672-45-6 | |

| Record name | Cauloside D | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12672-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cauloside D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012672456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cauloside D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50155276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CAULOSIDE D | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N5Z068GAZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9H-Pyrrolo[2,3-b:5,4-c/']dipyridine-6-carbonitrile, 5-chloro-3-fluoro-9-(phenylsulfonyl)-](/img/new.no-structure.jpg)